molecular formula C10H12ClF2NO2 B12988192 (S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride

(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride

Cat. No.: B12988192
M. Wt: 251.66 g/mol
InChI Key: MRIFYYLAWSTBEB-QRPNPIFTSA-N
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Description

(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique structure with an amino group, two fluorine atoms, and a p-tolyl group attached to a propanoic acid backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor.

    Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for modifying the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-3-(p-tolyl)propanoic acid
  • (S)-3-Amino-2-fluoro-3-(p-tolyl)propanoic acid
  • (S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid

Uniqueness

(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride stands out due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance its metabolic stability, binding affinity, and selectivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClF2NO2

Molecular Weight

251.66 g/mol

IUPAC Name

(3S)-3-amino-2,2-difluoro-3-(4-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H11F2NO2.ClH/c1-6-2-4-7(5-3-6)8(13)10(11,12)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H/t8-;/m0./s1

InChI Key

MRIFYYLAWSTBEB-QRPNPIFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(C(=O)O)(F)F)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl

Origin of Product

United States

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